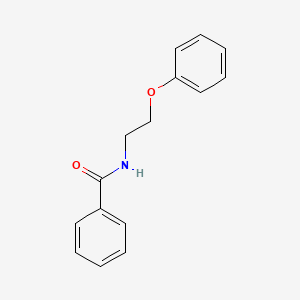

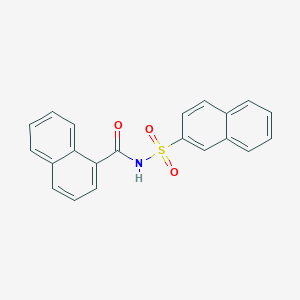

N-(2-phenoxyethyl)benzamide

Overview

Description

N-(2-phenoxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-phenoxyethyl moiety

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzamide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Benzamide derivatives have been shown to have anti-inflammatory properties and inhibit the cyclooxygenase (cox) enzymes . COX enzymes are involved in the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation and pain.

Pharmacokinetics

In silico adme prediction studies of similar carboxamide derivatives have shown good pharmacokinetic properties, including high gastrointestinal absorption, oral bioavailability, and low toxicity .

Result of Action

Similar benzamide derivatives have been shown to have anti-inflammatory properties . They inhibit the COX enzymes, reducing the production of prostaglandins and thereby potentially reducing inflammation and pain.

Action Environment

The action, efficacy, and stability of N-(2-phenoxyethyl)benzamide can be influenced by various environmental factors. For instance, pH and light can notably influence the toxicity of similar compounds . Additionally, the presence of other substances in the environment, such as serum proteins, can affect the compound’s bioavailability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing N-(2-phenoxyethyl)benzamide involves the reaction of benzoyl chloride with 2-phenoxyethylamine in the presence of a base such as pyridine. The reaction typically proceeds as follows:

- Dissolve 2-phenoxyethylamine and pyridine in an appropriate solvent, such as chloroform.

- Slowly add benzoyl chloride to the solution while maintaining the temperature at around 0°C.

- Allow the reaction mixture to warm to room temperature and stir for several hours.

- Extract the product with chloroform, wash with water, and dry over anhydrous sodium sulfate.

- Purify the crude product by recrystallization from ethanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using aqueous solutions to avoid the use of organic solvents. This method involves mixing benzoyl chloride or benzoic acid with 2-phenoxyethylamine and an alkali metal hydroxide in water. The product, being insoluble in water, can be easily separated and purified .

Chemical Reactions Analysis

Types of Reactions: N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group.

Oxidation and Reduction: The benzamide moiety can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed with sodium hydroxide

Major Products:

Oxidation: Oxidation of the benzamide group can yield benzoic acid derivatives.

Reduction: Reduction can produce benzylamine derivatives.

Hydrolysis: Hydrolysis results in the formation of benzoic acid and 2-phenoxyethylamine

Scientific Research Applications

N-(2-phenoxyethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. .

Materials Science: The compound can be utilized in the development of advanced materials, including polymers and coatings, due to its structural properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding

Comparison with Similar Compounds

- N-benzylbenzamide

- N-phenethylbenzamide

- N-benzyloxybenzamide

Comparison: N-(2-phenoxyethyl)benzamide is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties. Compared to N-benzylbenzamide and N-phenethylbenzamide, the phenoxyethyl group provides additional sites for chemical modification and enhances the compound’s solubility in organic solvents. This makes this compound a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name |

N-(2-phenoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(13-7-3-1-4-8-13)16-11-12-18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALKNVQWNNSMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)

![3-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2489480.png)

![N-(3-chloro-4-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide](/img/structure/B2489485.png)

![N-cyclopropyl-4-{[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2489487.png)

![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)

![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)

![3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2489495.png)

![1-cyclopropyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride](/img/structure/B2489499.png)